molecular formula C23H28F2N6O4S B12337147 (1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

(1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Cat. No.: B12337147
M. Wt: 522.6 g/mol
InChI Key: OEKWJQXRCDYSHL-AVDPAMPWSA-N
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Description

Key Structural Divergences

Feature This Compound Remdesivir Triazolopyrimidine Lead
Core Structure Triazolo[4,5-d]pyrimidine Adenosine triphosphate mimic Triazolo[4,5-d]pyrimidine
Position 5 Substituent Propylthio Hydroxyl Varied (e.g., CF~3~, CH~3~)
Position 7 Substituent Cyclopropylamino-difluorophenyl None Alkyl/aryl groups
Scaffold Attachment Cyclopentane diol Aliphatic carbon chain Aromatic rings

The propylthio group at position 5 distinguishes this compound from remdesivir, which features a hydroxyl group in its monophosphate form. This thioether linkage enhances lipophilicity, potentially improving membrane permeability compared to oxygen-containing analogues. Meanwhile, the cyclopropylamino-difluorophenyl group at position 7 introduces steric bulk and electronic effects, with fluorine atoms modulating the phenyl ring’s electron density and metabolic stability.

The cyclopentane diol scaffold diverges from the ribose-like sugars seen in nucleoside analogues (e.g., remdesivir) or aromatic systems in kinase inhibitors. This scaffold’s conformational rigidity may restrict rotational freedom, optimizing target binding through preorganization. Comparatively, triazolopyrimidine derivatives explored in antimalarial research often feature fluoroalkyl groups (e.g., -CF~2~CH~3~) at position 2 to enhance metabolic stability, a strategy absent here but informative for future modifications.

Crystallographic and Spectroscopic Elucidation of Molecular Geometry

Crystallographic Insights

While explicit crystallographic data for this compound remains unpublished, analogous triazolopyrimidine structures provide a foundation for inferring its geometry. For example, X-ray analyses of related compounds reveal planar triazolopyrimidine cores with substituents adopting equatorial or axial orientations relative to the fused ring system. The cyclopropane ring in the (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl group likely exhibits a puckered conformation, with fluorine atoms occupying pseudo-axial positions to minimize steric clash.

The cyclopentane diol moiety probably adopts a twist-boat conformation , as observed in similar 1,2-diol systems, enabling optimal hydrogen bonding between hydroxyl groups and adjacent heteroatoms. Molecular modeling suggests that the 2-hydroxyethoxy chain extends outward from the cyclopentane ring, forming hydrogen bonds with solvent molecules or biological targets.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm, multiplet), aromatic fluorines (δ 6.8–7.2 ppm, coupled doublets), and hydroxyl groups (δ 2.5–3.5 ppm, broad singlets after exchange).
    • ¹³C NMR : Resonances for the triazolopyrimidine carbons (δ 145–160 ppm), cyclopropane carbons (δ 15–25 ppm), and quaternary carbons in the cyclopentane ring (δ 70–80 ppm).
  • Infrared (IR) Spectroscopy :

    • Strong absorption bands for O-H stretches (3200–3500 cm⁻¹), C-F vibrations (1100–1250 cm⁻¹), and C=S stretches (650–750 cm⁻¹) from the thioether group.
  • Mass Spectrometry :

    • High-resolution MS would show a molecular ion peak at m/z 650.22 (calculated for C~27~H~30~F~2~N~7~O~4~S), with fragmentation patterns revealing loss of the hydroxyethoxy chain (-89 Da) and cyclopropane ring cleavage (-96 Da).

Hydrogen Bonding Network

The molecule’s stability is bolstered by intramolecular hydrogen bonds, including:

  • O-H∙∙∙N between the cyclopentane 1,2-diol and triazolopyrimidine N-atoms.
  • N-H∙∙∙O between the cyclopropylamino group and hydroxyethoxy oxygen.

These interactions constrain molecular flexibility, potentially enhancing binding affinity to biological targets.

Properties

Molecular Formula

C23H28F2N6O4S

Molecular Weight

522.6 g/mol

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15-,16-,17+,19+,20-/m1/s1

InChI Key

OEKWJQXRCDYSHL-AVDPAMPWSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@@H]4C5=CC(=C(C=C5)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Cyclopentane Functionalization

The synthesis begins with 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (1 ), which undergoes nucleophilic substitution with a protected cyclopentane derivative, typically (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol (2 ). This step introduces the cyclopentane backbone and is conducted in aprotic dipolar solvents like acetonitrile or dichloromethane (DCM) at 25–30°C for 24–48 hours. The reaction yield ranges from 75–90%, with impurities such as dimeric byproducts controlled via pH-adjusted aqueous washes.

Nitro Reduction and Triazole Cyclization

The nitro group in the intermediate 3 is reduced to an amine using iron/acetic acid or catalytic hydrogenation. Subsequent diazotization with sodium nitrite (NaNO₂) in acetic acid at 0–5°C forms the triazolo[4,5-d]pyrimidine core (4 ). Critical parameters include:

  • Temperature : <10°C to prevent over-nitrosation.
  • Solvent : Biphasic systems (e.g., DCM/water) improve selectivity.
  • Yield : 80–85% after recrystallization from ethyl acetate.

Coupling with Cyclopropylamine Derivative

Stereoselective Amination

The triazole intermediate 4 reacts with trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (5 ) in the presence of a base (e.g., K₂CO₃ or DIPEA) and acetonitrile at 20–25°C. Stereochemical integrity is maintained by using enantiomerically pure 5 , typically derived from mandelic acid resolution. Key considerations:

  • Reaction Time : 4–7 hours for >99% conversion.
  • Impurity Control : Washing with acidic (pH 3.5–4.5) and basic (pH 8–9) solutions removes unreacted amines and salts.

Deprotection and Final Purification

Ketal Deprotection

The protected cyclopentane intermediate 6 undergoes acid-catalyzed deprotection. Hydrochloric acid (HCl) in methanol or DCM/water at 10–20°C cleaves the ketal group, yielding the final diol. Avoiding methanol minimizes genotoxic methyl chloride formation; DCM is preferred for industrial safety.

Crystallization and Polishing

Crude product is recrystallized from ethyl acetate or acetonitrile/toluene mixtures. Ethyl acetate alone achieves 99.76% purity (HPLC) with a yield of 92.1%. Silica gel treatment further reduces residual impurities (<0.05%).

Comparative Analysis of Synthetic Routes

Larsson vs. Improved Process

The original Larsson method (US6.251.910) required high-pressure autoclaves and 40–45 hours for cyclopentane coupling, yielding 60–65% with chromatographic purification. The improved process (PMC4571033) uses ethylene glycol for condensation and Resin-NO₂ for diazotization, achieving 65% overall yield and 99.78% purity without chromatography.

Patent Innovations

  • WO2015193165A1 : One-pot cyclization and coupling in acetonitrile reduces steps.
  • EP2985286B1 : pH-controlled washes (pH 2–6 and 7.5–12) enhance impurity removal.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions to form different derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions may introduce new functional groups to the difluorophenyl moiety.

Scientific Research Applications

Antiplatelet Activity

This compound is structurally related to ticagrelor, a well-known P2Y12 platelet inhibitor. Its mechanism of action involves antagonism of the P2Y12 receptor, which plays a crucial role in platelet aggregation. Studies have indicated that derivatives of this compound may offer enhanced antiplatelet effects compared to existing therapies, potentially improving outcomes in patients with cardiovascular diseases .

Cancer Therapy

Research has explored the potential of this compound in oncology. Its unique structure allows for interactions with various biological targets implicated in cancer progression. Preliminary studies suggest it may inhibit tumor growth and metastasis through modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Ticagrelor Derivatives

In a clinical trial assessing the efficacy of ticagrelor derivatives for patients with acute coronary syndrome, researchers found that compounds similar to (1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol demonstrated superior platelet inhibition compared to standard treatments. The study highlighted the potential for these derivatives to reduce the incidence of thrombotic events post-surgery .

Case Study 2: Oncological Applications

A recent study investigated the anti-cancer properties of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation in vitro and induced apoptosis in a dose-dependent manner. The findings suggest that further development could lead to new therapeutic strategies for resistant cancer types .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core and the difluorophenyl group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The cyclopropylamine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Ticagrelor (Target) - 3,4-Difluorophenyl cyclopropylamino
- Propylthio
522.57 - P2Y12 antagonist; oral bioavailability
7h - Amino group at C7
- Propylthio
458.49 175–180 Reduced activity due to lack of cyclopropylamino group
7i - (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino
- Propylthio
522.57 60–65 Structural isomer of Ticagrelor; lower melting point suggests reduced crystallinity
7k - Cyclopropylamino (no aryl group)
- Propylthio
452.52 156–158 Simplified structure; potential for altered receptor interaction
7l - (1R,2S)-2-Phenylcyclopropylamino
- Propylthio
500.58 174–179 Phenyl substitution reduces fluorophilic interactions
Methoxy Analog - Methoxy at C5 (replaces propylthio) 508.55 - Altered lipophilicity; impacts metabolic stability
Chloro Analog - Chloro at C7
- Propylthio
477.99 - Intermediate in synthesis; inactive as antiplatelet agent

Functional and Pharmacological Insights

Role of Substituents

  • Cyclopropylamino Group: The (1R,2R)-2-(3,4-difluorophenyl)cyclopropylamino group in Ticagrelor enhances binding affinity to P2Y12 via hydrophobic and π-π interactions. Analogues lacking this group (e.g., 7h, 7k) show diminished activity .
  • Propylthio vs.
  • Stereochemistry : The (1S,2S,3R,5S) configuration in Ticagrelor optimizes spatial alignment with the receptor. Isomers like 7i (different cyclopropane stereochemistry) exhibit lower melting points, suggesting compromised stability .

Pharmacokinetic Considerations

  • 7l (phenyl-substituted) demonstrates higher melting points (174–179°C) than Ticagrelor, indicating greater crystallinity but reduced solubility, which may limit bioavailability .
  • The chloro analogue (CAS 1354945-69-9) serves as a synthetic precursor but lacks antiplatelet activity due to incomplete functionalization .

Formulation and Stability

In contrast, intermediates like 7i and 7k lack formulation data, highlighting Ticagrelor’s optimized development pipeline.

Biological Activity

The compound (1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol (CAS No. 1644461-85-7) is a synthetic molecule with potential applications in pharmacology, particularly in antiplatelet therapy. This article reviews its biological activity, chemical properties, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C23_{23}H28_{28}F2_{2}N6_{6}O4_{4}S
Molecular Weight 522.57 g/mol
Melting Point 206-208 °C
Boiling Point 821.3 ± 75.0 °C (Predicted)
Density 1.75 ± 0.1 g/cm³ (Predicted)
Solubility Slightly soluble in DMSO and methanol (heated)
pKa 13.25 ± 0.70 (Predicted)

Stability and Storage

The compound is hygroscopic and should be stored in a freezer at -20 °C under an inert atmosphere to maintain stability and prevent degradation .

The compound is structurally related to ticagrelor, a well-known antiplatelet agent that inhibits platelet aggregation by blocking the P2Y12 receptor for adenosine diphosphate (ADP). This inhibition prevents the activation of the glycoprotein IIb/IIIa complex, reducing thrombus formation .

Pharmacological Studies

Research has indicated that derivatives of this compound exhibit significant antiplatelet activity. A comparative study highlighted its effectiveness against other antiplatelet agents like clopidogrel and prasugrel, suggesting a favorable pharmacokinetic profile .

Case Studies

  • Antiplatelet Efficacy : In vitro assays demonstrated that the compound significantly inhibited ADP-induced platelet aggregation in human platelets, with an IC50 value comparable to ticagrelor .
  • Safety Profile : Toxicological assessments showed a low incidence of adverse effects in animal models, indicating a promising safety profile for further clinical development .

Comparative Analysis

CompoundIC50 (µM)Mechanism of Action
(1S,2S,3R,5S) 0.5P2Y12 receptor antagonist
Ticagrelor 0.4P2Y12 receptor antagonist
Clopidogrel 1.0P2Y12 receptor antagonist

Future Research Directions

Further studies are necessary to explore the full pharmacological profile of this compound. Focus areas include:

  • Long-term safety and efficacy in clinical trials.
  • Exploration of potential off-target effects.
  • Development of novel formulations to enhance bioavailability.

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